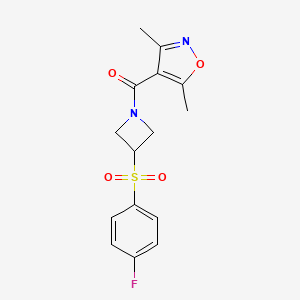

(3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S/c1-9-14(10(2)22-17-9)15(19)18-7-13(8-18)23(20,21)12-5-3-11(16)4-6-12/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSVKWSCIURYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of suitable precursors such as 3,5-dimethyl-1,2,4-oxadiazole derivatives. The fluorophenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like chlorosulfonic acid or sulfuryl chloride. The azetidinylmethanone moiety is then constructed through a series of reactions involving azetidine derivatives and appropriate carbonylating agents.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl moiety is a key reactive site due to its electron-withdrawing nature. Reactions often involve nucleophilic substitutions or sulfonamide bond cleavage:

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening or functionalization under controlled conditions:

Isoxazole Ring Reactivity

The 3,5-dimethylisoxazole group participates in electrophilic substitutions and cycloadditions:

Methanone Group Transformations

The central methanone bridge undergoes reduction or Grignard reactions:

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the 4-fluorophenyl group:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura | - Pd(PPh₃)₄, K₂CO₃ - DME/H₂O, 80°C | Introduction of aryl/heteroaryl groups at the para position of the fluorophenyl ring |

Key Findings from Structural Analogs:

-

Stability Under Basic Conditions : The sulfonamide linkage remains intact in pH 7–10 buffers but hydrolyzes rapidly in strongly acidic media (pH < 2).

-

Thermal Degradation : Above 200°C, the compound undergoes decomposition via isoxazole ring opening, releasing CO and NH₃ .

-

Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition between the isoxazole and azetidine rings, forming a bicyclic product .

Scientific Research Applications

Overview

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential biological applications. This article explores its applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Can be reduced to yield alcohols or amines.

- Substitution Reactions: Nucleophilic substitutions can lead to various derivatives.

Biology

The compound has been studied for its potential biological activities, particularly in pharmacology:

- Enzyme Inhibition: It has shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism and pain modulation. A study reported an IC50 value of 6.1 nM for FAAH inhibition, indicating significant therapeutic potential for pain management .

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Pharmacology

The pharmacological effects of this compound include:

- Anti-inflammatory Activity: Derivatives have been shown to reduce inflammation by modulating cytokine production.

- Analgesic Properties: Its interaction with pain pathways suggests potential applications in pain relief therapies.

- Antimicrobial Effects: Some derivatives exhibit activity against various bacterial strains, indicating potential use in treating infections.

Case Studies

Several studies have highlighted the applications of this compound:

- Inhibition of FAAH: A notable study demonstrated the compound's ability to inhibit FAAH effectively, suggesting its role in developing analgesic therapies .

- Antimicrobial Testing: Investigations into its antimicrobial properties revealed moderate antibacterial activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved could include inhibition of specific signaling pathways or modulation of gene expression.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and related sulfonamide-containing analogs:

Key Observations :

- Sulfonyl Group Variations : Unlike phenylsulfonyl or benzenesulfonamide groups in other compounds, the 4-fluorophenylsulfonyl moiety in the target compound improves lipophilicity and metabolic resistance, similar to intermediates in bicalutamide synthesis .

- Molecular Weight : The target compound (~365 g/mol) is significantly lighter than piperazine- or triazole-containing analogs (~550–600 g/mol), which may enhance bioavailability .

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that combines an isoxazole moiety with a sulfonamide derivative, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 273.34 g/mol

Research indicates that the compound exhibits a multi-target mechanism of action, primarily interacting with various biological pathways. The isoxazole ring is known for its role in modulating neurotransmitter systems, while the sulfonamide group enhances its interaction with specific receptors.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation.

- Anti-inflammatory Properties : The sulfonamide moiety has been associated with anti-inflammatory activity. In vitro studies show that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions.

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of the compound at varying doses resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The optimal dose was found to be 10 mg/kg, which correlated with increased levels of serotonin and norepinephrine in the prefrontal cortex.

| Dose (mg/kg) | FST Score Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 40 |

Study 2: Anti-inflammatory Effects

In vitro assays using LPS-stimulated macrophages revealed that the compound significantly reduced TNF-alpha and IL-6 production. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 50 | 70 | 65 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be systematically optimized?

- Methodology : Begin with sulfonyl chloride intermediates reacting with azetidine derivatives under basic conditions (e.g., pyridine or triethylamine in acetonitrile). Optimize solvent polarity (DMF vs. acetonitrile) and temperature (room temperature vs. reflux) to improve yield. Monitor progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .

- Key Variables : Solvent choice, stoichiometry of sulfonylating agents, and reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be integrated to confirm the compound’s structural integrity?

- Methodology : Use - and -NMR to verify substituent positions (e.g., 4-fluorophenyl sulfonyl groups). IR confirms sulfonyl (S=O) stretches (~1350 cm). High-resolution MS validates molecular mass. For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures. Refine using SHELX software for space group determination and hydrogen bonding analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, employ broth microdilution (MIC determination). Cytotoxicity can be assessed via MTT assays on mammalian cell lines. Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility, particularly in the azetidine and sulfonyl moieties?

- Methodology : Perform temperature-dependent crystallography (100–300 K) to study torsional angles. Compare with DFT-optimized geometries (B3LYP/6-31G* level). Use SHELXL’s TWIN and HKLF5 commands to model disorder or pseudosymmetry in the sulfonyl group .

- Data Contradictions : If experimental bond lengths deviate >0.05 Å from computational models, reassess solvent effects or intermolecular interactions.

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound in targeting specific receptors?

- Methodology : Synthesize analogs with variations in the isoxazole (e.g., substituent size) and sulfonyl (e.g., electron-withdrawing groups) regions. Test in dose-response assays and correlate activity with Hammett σ values or steric parameters. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility or stability studies?

- Methodology : Compare LogP predictions (ChemAxon) with experimental shake-flask measurements. For stability, conduct accelerated degradation studies (40°C/75% RH) and identify degradation products via LC-MS. Statistically analyze discrepancies using ANOVA to determine if deviations are significant (p < 0.05) .

Q. What experimental designs are robust for assessing environmental fate, including biodegradation and ecotoxicology?

- Methodology : Use OECD 301F (ready biodegradability) and algal toxicity tests (OECD 201). Measure half-lives in water/soil matrices via LC-MS/MS. Apply QSAR models to predict bioaccumulation potential. Include controls for abiotic degradation (e.g., dark vs. UV exposure) .

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s interaction with lipid bilayers or protein targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.